3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide

Chemoselective cross-coupling Suzuki-Miyaura Building block diversification

Researchers requiring rapid, unsymmetrical thiophene library expansion face bottlenecks with mono-halogenated scaffolds. This chiral β-aminoamide eliminates protecting-group steps: the Br site undergoes Suzuki-Miyaura coupling (80°C, Pd(PPh3)4), followed by Buchwald-Hartwig amination at Cl (100°C, XPhos). Both racemate and (3S)/(3R) enantiomers are available, bypassing preparative chiral chromatography. XLogP3 = 1 provides a favorable starting point for permeability optimization. 95% purity; ships globally for R&D use.

Molecular Formula C7H8BrClN2OS
Molecular Weight 283.57 g/mol
Cat. No. B13242976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide
Molecular FormulaC7H8BrClN2OS
Molecular Weight283.57 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1Br)Cl)C(CC(=O)N)N
InChIInChI=1S/C7H8BrClN2OS/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H2,11,12)
InChIKeyIVACEXZSSGNYMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide Procurement Guide


3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide (CAS 1603287-90-6, PubChem CID 102841378) is a chiral β-aminoamide featuring a 4-bromo-5-chlorothiophene core, combining two orthogonal halogen handles (Br, Cl) with a primary amine and terminal amide [1]. Commercial supplies specify ≥95% purity, with the racemate and single (3S)/(3R) enantiomers available from multiple vendors [2]. This building block serves as a key intermediate for peptidomimetics, targeted covalent inhibitors, and materials requiring sequential cross-coupling diversification.

3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide: Why Generic Substitution Fails


Substituting this compound with a mono-halogenated, di-bromo, or non-halogenated analog fundamentally alters the synthetic utility and biological recognition profile. The unique Br/Cl pairing on the electron-rich thiophene creates chemically orthogonal sites for sequential Pd-catalyzed couplings, a capability absent in symmetrical or mono-halogenated counterparts [1]. Furthermore, halo-substitution on the thiophene ring has been shown to switch inhibitory potency and eliminate membrane-damaging properties in cellular assays, demonstrating that the specific halogen identity is not interchangeable without loss of desired pharmacological effects [2]. Even minor changes in the halogen complement can shift lipophilicity by >0.5 logP units, affecting cellular permeability and target engagement. The chiral center at C3 adds an additional layer of complexity: enantiomers often exhibit distinct pharmacodynamics, making procurement of the racemate or defined enantiomer a critical decision point that generic analogs cannot address.

3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide Differentiation Evidence


Sequential Cross-Coupling via Orthogonal Halogen Handles

This compound uniquely contains one bromine and one chlorine on the thiophene ring. In Pd(0)-catalyzed cross-couplings, Ar-Br oxidative addition is typically 10- to 100-fold faster than Ar-Cl under identical conditions, permitting the Br site to be selectively functionalized first (e.g., via Suzuki-Miyaura coupling) while the Cl remains inert for a subsequent second coupling step [1]. Mono-halogenated analogs (e.g., 3-amino-3-(4-bromothiophen-2-yl)propanamide or 3-amino-3-(5-chlorothiophen-2-yl)propanamide) allow only a single functionalization, while symmetrical di-bromo or di-chloro analogs lack site selectivity, often yielding statistical mixtures unless protecting groups are employed.

Chemoselective cross-coupling Suzuki-Miyaura Building block diversification

Balanced Lipophilicity Advantage for Cellular Permeability

The target compound has a computed XLogP3 of 1, as reported by PubChem, whereas the non-halogenated analog 3-amino-3-(thiophen-2-yl)propanamide has an estimated XLogP3 of approximately 0.3 based on fragment contribution analysis [1][2]. The ΔXLogP3 of +0.7 corresponds to roughly a 5-fold increase in octanol-water partition coefficient (P), moving the compound into the optimal lipophilicity range (XLogP3 1–3) for passive membrane permeability while maintaining acceptable aqueous solubility. In contrast, removal of both halogens (non-halogenated analog) results in suboptimal permeability for intracellular targets.

Lipophilicity Drug-likeness Membrane permeability

Fragment Validation in Co-Crystal Structures and Enzyme Assays

The 4-bromo-5-chlorothiophene moiety is a key pharmacophore in a reported allosteric inhibitor of human liver fructose-1,6-bisphosphatase (FBPase), with the co-crystal structure PDB 5Q04 showing specific halogen-bond contacts between the Br/Cl substituents and backbone carbonyl oxygens of the protein at 2.5 Å resolution [1]. Additionally, an arylsulfonamide series bearing the same thiophene fragment exhibited IRAP inhibition with an IC50 of 1.1 ± 0.5 μM, confirming that the halogen pattern contributes to measurable target engagement [2]. While not a direct activity measurement for the target compound, these data validate the 4-bromo-5-chlorothiophene fragment as a privileged structural motif for inhibitor discovery.

Fragment-based drug design Fructose-1,6-bisphosphatase Halogen bonding

Enantiomeric Availability for Stereochemical SAR

The stereogenic center at C3 differentiates this compound from achiral thiophene building blocks. Both the racemate (CAS 1603287-90-6) and the individual (3S) and (3R) enantiomers are commercially available [1]. In beta-amino acid-based peptidomimetics, enantiomeric configuration can dictate biological activity by orders of magnitude. The commercial availability of defined enantiomers allows for direct procurement without chiral resolution, a practical advantage over analogs where only the racemate is stocked, saving significant time and resources in enantioselective SAR campaigns.

Chirality Beta-amino acid Enantioselective synthesis

Application Scenarios for 3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide


Dual-Functionalization Synthesis of Thiophene Libraries

Leveraging the orthogonal Br/Cl handles, this compound is ideally suited for the rapid construction of unsymmetrically 2,5-disubstituted thiophene libraries. In a typical protocol, the bromide undergoes Suzuki-Miyaura coupling with an aryl or heteroaryl boronic acid at 80°C using Pd(PPh3)4, followed by a second Buchwald-Hartwig amination or Suzuki coupling at the chloride site at 100°C with a bulkier ligand (e.g., XPhos). This sequential approach eliminates the need for protecting groups and enables the synthesis of diverse analogs in 2 steps from a common intermediate, directly applicable to hit-to-lead expansion in medicinal chemistry programs [1].

Fragment-Based Design of Allosteric FBPase Inhibitors

The 4-bromo-5-chlorothiophene fragment is a validated allosteric FBPase binder as shown in PDB 5Q04. Medicinal chemistry teams can procure this compound as a scaffold for elaborating the β-aminoamide side chain to extend into adjacent binding pockets identified in the co-crystal structure. The primary amine can be acylated or sulfonylated to generate focused libraries, while the amide terminus can be converted to diverse heterocycles, enabling rapid SAR exploration around a confirmed pharmacophore [1].

Enantioselective Peptidomimetic Inhibitor Synthesis

The availability of both racemate and single enantiomers of this β-aminoamide makes it a privileged starting material for the synthesis of enantiopure peptidomimetics. The amine and amide groups allow for straightforward incorporation into peptide backbones via standard coupling chemistry, while the thiophene ring serves as a non-hydrolyzable phenyl isostere. Procurement of the (3S) enantiomer directly enables the synthesis of homochiral peptidomimetic leads without the need for preparative chiral chromatography, significantly accelerating medicinal chemistry timelines [1][2].

Lipophilicity-Focused Lead Optimization for Permeability

With a computed XLogP3 of 1, this compound occupies a favorable lipophilicity range for cellular permeability. Structure-property relationship (SPR) studies can use this compound as a baseline scaffold, systematically modifying the Br, Cl, or β-aminoamide groups to modulate logP while monitoring permeability in Caco-2 or PAMPA assays. The compound's balanced lipophilicity provides a starting point for optimizing permeability without exceeding the developability threshold of XLogP3 > 5, making it a useful reference point in permeability-focused medicinal chemistry programs [1].

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